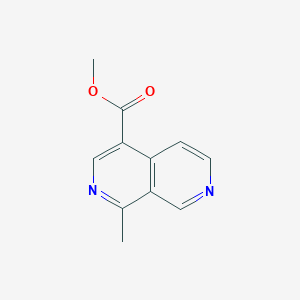

Methyl 1-methyl-2,7-naphthyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKONCZMYKKHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1C=NC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456179 | |

| Record name | Methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112561-62-3 | |

| Record name | Methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conrad-Limpach Reaction Analogues

The Conrad-Limpach reaction, traditionally used for quinoline synthesis, has been adapted for naphthyridines. In this approach, a β-ketoester condenses with a 3-aminopyridine derivative to form a Schiff base, which undergoes cyclization under thermal conditions. For methyl 1-methyl-2,7-naphthyridine-4-carboxylate, the reaction of 3-amino-4-methylpyridine with methyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., polyphosphoric acid) yields the naphthyridine core. Subsequent methylation at the N1 position using methyl iodide or dimethyl sulfate introduces the 1-methyl group.

Key Conditions :

-

Temperature: 120–140°C

-

Catalyst: Polyphosphoric acid

-

Yield: 40–55%

Skraup-Type Cyclization

Modifications of the Skraup reaction, employing iodine or m-nitrobenzenesulfonic acid as oxidants, have been reported for 1,5-naphthyridines. While direct applications for 2,7-naphthyridines are less common, analogous protocols using 3-amino-2-methoxypyridine and glycerol in dioxane/water mixtures under iodine catalysis can generate the 2,7-regioisomer. The methyl ester group is introduced via in situ esterification using methanol during workup.

Cycloaddition Approaches

Diels-Alder Reactions

[4+2] Cycloadditions between azadienes and dienophiles offer a stereocontrolled route to tetrahydro-naphthyridines, which are subsequently aromatized. For example, the reaction of 3-aminopyridine-derived aldimines with vinyl acetamide generates tetrahydro-2,7-naphthyridines. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic dehydrogenation using iridium complexes converts these intermediates to the aromatic system.

Example Protocol :

-

Dienophile: Vinyl acetamide

-

Conditions: Toluene, 110°C, 12 h

-

Aromatization: DDQ in dichloromethane, 60°C

-

Yield: 30–45%

Functionalization of Preformed Naphthyridines

Esterification and Methylation

A two-step process involves synthesizing 2,7-naphthyridine-4-carboxylic acid followed by esterification. The carboxylic acid is generated via hydrolysis of a nitrile intermediate (e.g., using H2SO4/H2O), which is then treated with methanol and thionyl chloride to form the methyl ester. Simultaneous N1 methylation is achieved using methyl triflate in DMF at 0°C.

Reaction Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitrile hydrolysis | H2SO4 (conc.), H2O, 100°C | 75% |

| Esterification | MeOH, SOCl2, 0°C | 85% |

| N-Methylation | Methyl triflate, DMF, 0°C | 65% |

Nucleophilic Aromatic Substitution

Halogenated 2,7-naphthyridines serve as intermediates for introducing substituents. For instance, 4-chloro-2,7-naphthyridine reacts with sodium methoxide in dimethylacetamide (DMA) at 80°C to replace chlorine with a methoxy group. Subsequent carboxylation using CO under palladium catalysis and esterification yields the target compound.

Alternative Routes via Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids couple with brominated naphthyridines to install substituents. For this compound, 4-bromo-1-methyl-2,7-naphthyridine is reacted with methyl boronate under Pd(PPh3)4 catalysis. This method allows late-stage diversification but requires prefunctionalized starting materials.

Optimized Conditions :

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3

-

Solvent: DME/H2O (3:1)

-

Yield: 50–60%

Critical Analysis of Methodologies

Yield and Scalability

Cyclization methods (e.g., Conrad-Limpach) offer moderate yields (40–55%) but are scalable. In contrast, cross-coupling strategies, while flexible, suffer from lower yields and higher costs due to precious metal catalysts.

Regioselectivity Challenges

The 2,7-naphthyridine system’s regioselectivity is influenced by electron-donating groups. For example, methyl substituents at N1 direct electrophilic substitution to C4, facilitating ester installation. Computational studies suggest that steric effects dominate over electronic factors in these systems .

Chemical Reactions Analysis

Substitution Reactions

The methyl ester group at position 4 is reactive under nucleophilic or acidic/basic conditions:

Mechanistic Insight :

The ester undergoes hydrolysis via nucleophilic acyl substitution, with the carboxylate intermediate stabilized by resonance .

Cross-Coupling Reactions

While the compound lacks halogens, functionalization via directed C–H activation or prior halogenation enables cross-coupling:

Example :

Halogenation at position 3 (via electrophilic substitution) followed by Suzuki coupling introduces aryl groups .

Reduction and Hydrogenation

The naphthyridine core can undergo partial or full reduction:

Limitation :

The methyl ester group remains intact under mild reduction conditions .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient naphthyridine ring directs electrophiles to specific positions:

Regioselectivity :

Electrophiles preferentially attack positions para to the nitrogen atoms .

Functional Group Transformations

The methyl group at position 1 can influence reactivity:

Cyclization Reactions

The naphthyridine core can participate in ring-expansion or annulation:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused polycyclic systems | Electron-deficient dienes react with electron-rich dienophiles . |

Key Research Findings

- Biological Relevance : Derivatives of 2,7-naphthyridines exhibit antimicrobial and antitumor activities, but these require specific substitutions (e.g., fluoro or amino groups) .

- Synthetic Challenges : Direct functionalization of the 2,7-naphthyridine core is less explored compared to 1,8- or 1,5-naphthyridines, necessitating tailored strategies .

Scientific Research Applications

Methyl 1-methyl-2,7-naphthyridine-4-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development:

- Antimicrobial Properties : Naphthyridine derivatives, including this compound, have shown promising antibacterial activity against various strains of bacteria. For instance, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects against both Gram-positive and Gram-negative bacteria .

- Antitubercular Activity : Some naphthyridine derivatives have demonstrated effectiveness against multidrug-resistant tuberculosis (MDR-TB). For example, a related compound was found to be more potent than isoniazid in reducing bacterial loads in infected animal models .

- Anticancer Effects : Research indicates that naphthyridine compounds may possess anticancer properties. Studies have shown that certain derivatives can induce cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can intercalate with DNA, inhibiting the function of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes in microbial and cancer cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 2,7-Naphthyridine Family

Methyl 5-methyl-2,7-naphthyridine-4-carboxylate (compound 86)

- Source : Isolated from S. cocculoides alongside compound 85 .

- Structural Differences : Features a methyl group at position 5 instead of position 1.

Jasminine (compound 75)

- Structure : Methyl 8-methyl-6-oxo-5,6,7,8-tetrahydro-2,7-naphthyridin-4-carboxylate .

- Source : Found in Oleaceae species.

- Key Differences : Incorporates a tetrahydro ring (saturation at positions 5–8) and an oxo group at position 4.

- Synthesis : Prepared via reductive amination and cyclization using NH$4$Cl, Et$3$N, and Ti(OPri)$_4$ .

Dihydrojasminine (compound 76)

- Structure : Methyl 8-methyl-6-oxo-2,4a,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxylate .

- Comparison : Additional saturation (hexahydro ring) compared to jasminine, likely reducing planarity and increasing conformational flexibility.

Austrodimerine (compound 77)

Comparison with Non-2,7-Naphthyridine Derivatives

Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Structure : A 1,6-naphthyridine derivative with a sulfanylidene group and decahydro saturation .

- Key Differences: Nitrogen positions (1 and 6 vs.

Methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Structural Trends and Properties

| Compound | Core Structure | Key Substituents | Saturation | Natural Source |

|---|---|---|---|---|

| 85 | 2,7-Naphthyridine | 1-Me, 4-CO$_2$Me | Fully unsaturated | S. cocculoides, N. zeylanica |

| 75 (Jasminine) | 2,7-Naphthyridine | 8-Me, 6-oxo, 5–8 tetrahydro | Partially saturated | Oleaceae species |

| 76 (Dihydrojasminine) | 2,7-Naphthyridine | 8-Me, 6-oxo, 2–8 hexahydro | Highly saturated | Oleaceae species |

| 77 (Austrodimerine) | 2,7-Naphthyridine | Dimeric substituent at position 2 | Partially saturated | Scaevola racemigera |

Biological Activity

Methyl 1-methyl-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms at positions 2 and 7, along with a carboxylate ester group at position 4. This unique structure is responsible for its potential biological activities.

The compound's biological activity is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. This action disrupts cellular processes in both microbial and cancer cells, leading to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 mM |

| Escherichia coli | 0.2 μg/mL |

| Klebsiella pneumoniae | 0.3 μg/mL |

| Pseudomonas aeruginosa | Not active |

| Mycobacterium smegmatis | MIC range: 5.4–7.1 mM |

These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains, with notable activity against Staphylococcus aureus and Mycobacterium smegmatis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its potential in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

The compound's ability to induce apoptosis and interfere with cell cycle regulation highlights its potential as a therapeutic agent in cancer treatment .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of naphthyridine derivatives, including this compound. The research indicated that modifications to the naphthyridine structure could enhance biological activity against specific pathogens and cancer cell lines .

Another case study focused on the compound's efficacy in vivo using mouse models for visceral leishmaniasis. Although initial results showed weak efficacy, further modifications led to improved profiles that warrant additional investigation into their therapeutic potential .

Q & A

Q. What are the primary synthetic and natural sources of Methyl 1-methyl-2,7-naphthyridine-4-carboxylate?

- Methodological Answer : The compound can be obtained via two approaches:

- Primary Synthesis : While specific routes are not detailed in the literature, thiation reactions using P₂S₅ and pyridine under reflux conditions have been employed for analogous 2,7-naphthyridine derivatives, yielding up to 98% .

- Natural Isolation : Isolated from plant species such as Strychnos cocculoides and Neoneuclea zeylanica .

| Source/Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| S. cocculoides | Plant extraction | - | |

| Thiation reaction | P₂S₅, pyridine, reflux | 98% |

Q. How is the structural characterization of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structure determination. Validation includes checking for R-factors, residual electron density, and adherence to crystallographic standards .

Q. What spectroscopic techniques are critical for identifying this compound?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., methyl and carboxylate groups).

- MS : Confirm molecular weight via high-resolution mass spectrometry.

- IR : Identify carbonyl (C=O) and ester (C-O) stretching vibrations.

Cross-validation with crystallographic data is essential to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.

- X-ray Diffraction : Resolve ambiguities in substituent positioning .

Q. What reaction mechanisms are plausible for nucleophilic substitutions on the 2,7-naphthyridine core?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying pH and temperature.

- Isotopic Labeling : Trace substituent migration (e.g., using ¹⁸O in carboxylate groups).

- Computational Analysis : Model transition states via DFT to identify rate-limiting steps.

Example: Anil formation with PhNH₂ in ethanol under reflux proceeds via Schiff base intermediates, yielding 34% product .

Q. How can toxicological data for naphthalene derivatives inform studies on this compound?

- Methodological Answer : While direct toxicity data are lacking, extrapolate using:

- Structural Analogues : Compare with methylnaphthalenes, assessing systemic effects (hepatic, renal) via oral exposure in lab mammals .

- Inclusion Criteria : Use Table B-1 () to design studies on health outcomes (e.g., hepatic/renal effects) and exposure routes (oral/inhalation).

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer :

- Solubility Issues : Screen solvent mixtures (e.g., DMSO/water) or use co-crystallization agents.

- Twinned Crystals : Employ SHELXD for structure solution and SHELXL for refinement of high-resolution data .

- Thermal Motion : Collect data at low temperatures (e.g., 100 K) to reduce atomic displacement artifacts .

Data-Driven Research Design

Q. How to optimize synthetic yields for 2,7-naphthyridine derivatives?

- Methodological Answer :

- Reagent Screening : Test alternatives to P₂S₅ (e.g., Lawesson’s reagent) for thiation.

- Catalysis : Explore Pd-mediated coupling for functionalization.

- Yield Comparison :

| Reaction Type | Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiation | P₂S₅, pyridine | 85–98% | |

| Anil Formation | PhNH₂, EtOH, reflux | ~34% |

Contradictions and Gaps

- Evidence Limitation : While confirms natural isolation, synthetic protocols for the exact compound remain sparse. Researchers should adapt methods from analogous naphthyridines .

- Toxicological Data : No direct studies exist; prioritize in vitro assays (e.g., hepatocyte toxicity) before animal trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.